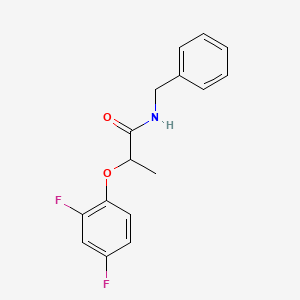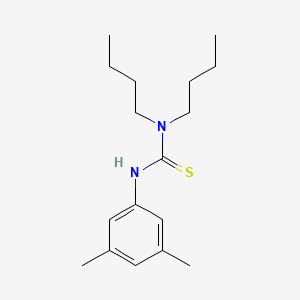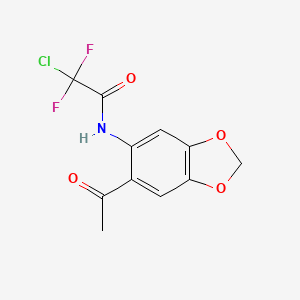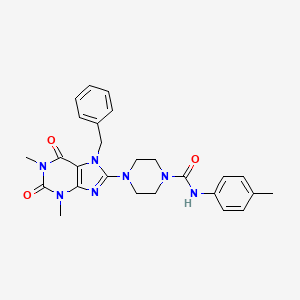![molecular formula C20H23ClN2O5 B4624525 5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid
Übersicht
Beschreibung
The compound "5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid" is of interest due to its unique chemical structure, which implies potential for various chemical reactions and properties. This analysis draws upon recent research to provide insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of structurally related compounds often involves multiple steps including amination, condensation, and selective catalysis. For example, the enantiomers of mosapride, a compound with a similar structure, were synthesized using optically active methylamines through a process involving optical resolution and amination (Morie et al., 1994). Such methods may offer insights into the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis, such as crystal structure determination and Hirshfeld analysis, provides detailed information on the arrangement of atoms within a molecule. For instance, the crystal structure and Hirshfeld surface analysis were employed to understand the molecular configuration and intermolecular interactions of a complex molecule, offering a template for analyzing the structure of our compound of interest (Sapari et al., 2019).
Chemical Reactions and Properties
Chemical reactions, such as ortho-selective direct C(sp(2))-H bond amidation/amination, are crucial for modifying the chemical properties of benzoic acids, potentially applicable to our compound. These reactions can achieve high yields with excellent selectivity and functional-group tolerance, as demonstrated in the synthesis of functionalized anthranilic acids (Ng et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a significant role in the compound's application and handling. While specific studies on this compound's physical properties were not identified, methodologies for analyzing such properties are well-established in the literature.
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and interaction with other chemical entities, determine its utility in various applications. For instance, the reactivity of similar compounds with N-chlorocarbamates and N-chloromorpholines in catalytic conditions has been explored, suggesting potential pathways for modifying the chemical properties of our compound of interest (Ng et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of new chemical entities derived from or related to the structure of "5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid." For instance, compounds have been developed by modifying the morpholine and benzoic acid moieties, leading to derivatives with potential antimicrobial, antioxidant, and anti-inflammatory properties. These synthetic efforts are crucial for exploring the chemical space around the core structure for enhanced biological activities or specific applications, such as materials science or as intermediates in further synthetic routes (H. Bektaş et al., 2010; A. Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant activities of compounds structurally related to "5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid." These investigations aim to identify new therapeutic agents against resistant microbial strains and oxidative stress-related diseases. The synthesis of triazole derivatives and benzodifuran derivatives has shown promising results in screening for these biological activities, indicating potential applications in developing new pharmaceuticals and healthcare products (K. Ali, 2015; Jigna Parekh et al., 2005).
Crystal Structure and Chemical Analysis
Research on compounds with similar chemical frameworks involves detailed crystallographic and computational studies to understand their molecular conformations, interactions, and stability. Such studies are essential for rational drug design and materials science, providing insights into how modifications to the molecular structure can influence physical properties and biological activities. Hirshfeld surface analysis and density functional theory (DFT) studies have been applied to analyze the structural characteristics and electronic properties of these compounds, facilitating the design of molecules with optimized features for specific applications (Suhaila Sapari et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3-chloro-4,5-dimethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-26-18-10-13(9-16(21)19(18)27-2)12-22-14-3-4-17(15(11-14)20(24)25)23-5-7-28-8-6-23/h3-4,9-11,22H,5-8,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEARUGGELXGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4,5-dimethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)
